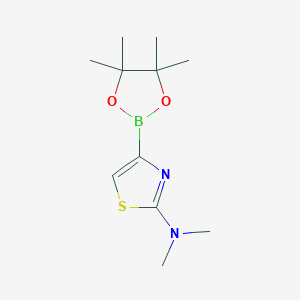![molecular formula C17H18N6O B2813904 3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2380193-41-7](/img/structure/B2813904.png)
3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown potential in various applications.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also inhibits the growth of fungi by disrupting the fungal cell wall and inhibiting the synthesis of ergosterol. Furthermore, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid.
Biochemical and Physiological Effects:
3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and inhibit the activity of topoisomerase II. It has also been shown to inhibit the activity of various enzymes involved in fungal cell wall synthesis and inhibit the synthesis of ergosterol. Furthermore, this compound has been shown to inhibit the synthesis of mycolic acid in Mycobacterium tuberculosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine in lab experiments include its potential in various scientific research applications, its unique properties, and its ability to inhibit the growth of cancer cells, fungi, and Mycobacterium tuberculosis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine. These include further studies on its mechanism of action, its potential use in combination therapy for cancer treatment, and its potential use in developing new antifungal and antitubercular drugs. Additionally, further research is needed to fully understand the toxicity and pharmacokinetics of this compound.
In conclusion, 3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a chemical compound that has shown potential in various scientific research applications. Its unique properties and potential in inhibiting the growth of cancer cells, fungi, and Mycobacterium tuberculosis make it a promising compound for further research. However, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics.
Synthesemethoden
The synthesis of 3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has been reported using different methods. One of the methods involves the reaction of 2-amino-4-methylpyrimidine with 4-chloro-6-(furan-2-yl)pyridazine in the presence of potassium carbonate and copper powder. This method yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has shown potential in various scientific research applications. This compound has been studied for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal activity and has shown potential in treating fungal infections. Additionally, this compound has been studied for its activity against tuberculosis and has shown potential in treating this disease.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-13-18-7-6-16(19-13)22-8-10-23(11-9-22)17-5-4-14(20-21-17)15-3-2-12-24-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAMBWLHTMOEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride](/img/structure/B2813821.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2813822.png)

![4-(4-(dimethylamino)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813830.png)
![2-chloro-N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2813831.png)
![3-bromo-N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2813832.png)
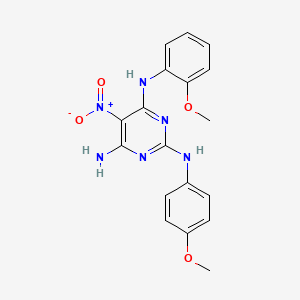
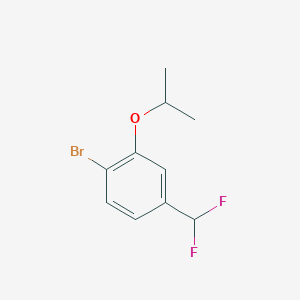
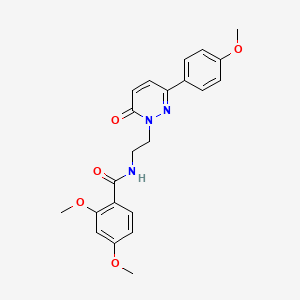

![(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2813839.png)
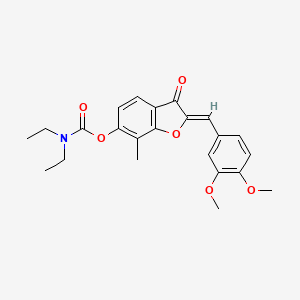
![4-Methoxypyrazolo[1,5-a]pyridine](/img/structure/B2813843.png)
